Syringetin-3-O-葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

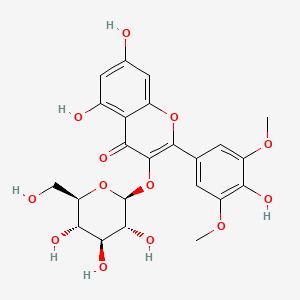

Syringetin-3-O-glucoside, also known as Syringetin 3-O-β-D-glucoside, is a flavonol glycoside . It shows relatively weak DPPH and ABTS radical scavenging activity .

Physical And Chemical Properties Analysis

Syringetin-3-O-glucoside has a molecular weight of 508.4 g/mol . The IUPAC name is 5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one .科学研究应用

- Syringetin-3-O-葡萄糖苷是一种甲基化的黄酮醇,具有强大的抗氧化活性。 它清除自由基,保护细胞免受氧化应激,并防止细胞损伤 .

- 研究表明,Syringetin-3-O-葡萄糖苷具有抗炎特性。 它调节炎症通路,可能减轻慢性炎症 .

- Syringetin-3-O-葡萄糖苷可能影响脂质代谢。 它减少脂肪生成、氧化应激和炎症,可能改善肥胖相关的代谢失调 .

抗氧化特性

抗炎作用

骨骼健康和成骨细胞分化

代谢调节

抗癌特性

天然来源和膳食摄入

总之,Syringetin-3-O-葡萄糖苷在多个领域都具有前景,从抗氧化保护到潜在的抗癌作用。研究人员继续探索其应用,强调其对健康的促进作用。 🌿🔬

作用机制

Target of Action:

Syringetin-3-o-glucoside (SG) primarily targets specific cellular pathways and molecules. One of its key targets is the bone morphogenetic protein-2 (BMP-2) . BMP-2 plays a crucial role in osteoblast differentiation, which is essential for bone formation and repair . Additionally, SG interacts with other signaling pathways, such as the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which further influences cellular responses.

Biochemical Pathways:

SG affects several downstream pathways related to bone metabolism. These include the SMAD1/5/8 pathway, which is closely associated with BMP signaling. Activation of SMAD proteins leads to the transcription of genes involved in osteogenesis and bone matrix synthesis .

Pharmacokinetics:

SG’s pharmacokinetic properties are essential for understanding its bioavailability and therapeutic effects. Although detailed information on SG’s ADME (absorption, distribution, metabolism, and excretion) properties is scarce, we know that its methylation enhances metabolic stability and membrane transport. This methylation likely contributes to improved oral bioavailability .

Result of Action:

The molecular and cellular effects of SG’s action include:

- SG promotes the differentiation of osteoblasts, leading to bone formation and repair. SG modulates gene expression related to osteogenesis and bone health. As a flavonol glycoside, SG may exhibit antioxidant properties, protecting cells from oxidative stress .

安全和危害

While specific safety and hazard information for Syringetin-3-O-glucoside is not explicitly mentioned in the retrieved sources, general safety measures for handling chemicals include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

生化分析

Biochemical Properties

Syringetin-3-O-Glucoside interacts with various enzymes, proteins, and other biomolecules. The compound exhibits a wide range of biological activities that include strong antioxidant, anticancer, antidiabetic, and anti-inflammatory properties . It may be beneficial to protect against neurodegenerative disorders such as Parkinson’s and Alzheimer’s diseases .

Cellular Effects

Syringetin-3-O-Glucoside has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it induces human osteoblast differentiation through the bone morphogenetic protein-2 / extracellular signal-regulated kinase 1/2 pathway .

Molecular Mechanism

The molecular mechanism of Syringetin-3-O-Glucoside involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

The effects of Syringetin-3-O-Glucoside change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Syringetin-3-O-Glucoside vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Syringetin-3-O-Glucoside is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . Methylation of free hydroxyl groups in flavonoids greatly enhances the metabolic stability and increases membrane transport, facilitating absorption and improving oral bioavailability of flavonoids .

Transport and Distribution

Syringetin-3-O-Glucoside is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It is known that the compound can influence various cellular processes, suggesting that it may be localized to specific compartments or organelles within the cell .

属性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O13/c1-32-12-3-8(4-13(33-2)16(12)27)21-22(18(29)15-10(26)5-9(25)6-11(15)34-21)36-23-20(31)19(30)17(28)14(7-24)35-23/h3-6,14,17,19-20,23-28,30-31H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFWYRWPJVEZPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346145 |

Source

|

| Record name | Syringetin-3-O-hexoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: In what plant sources can Syringetin-3-O-glucoside be found?

A1: Syringetin-3-O-glucoside has been identified in various plant species. The provided research highlights its presence in Cabernet Sauvignon grapes and wines , Angelica sinensis , specific Achillea species like Achillea atrata and Achillea moschata , Rhodomyrtus tomentosa fruits , and Agathis robusta bark . This suggests it might be a common phenolic compound in various plants, potentially contributing to their biological properties.

Q2: Does Syringetin-3-O-glucoside play a role in a plant's defense mechanisms?

A2: While the provided research doesn't directly investigate the role of Syringetin-3-O-glucoside in plant defense, its presence in various plant species known for their bioactive properties hints at this possibility. For example, Achillea species, known for their medicinal properties, showed antimicrobial activity, with Syringetin-3-O-glucoside being a prominent compound in A. atrata and A. moschata . This suggests a potential role in plant defense against pathogens. Further research is needed to confirm its specific role in plant defense mechanisms.

Q3: How does processing affect the levels of Syringetin-3-O-glucoside in plants?

A3: Processing methods like stir-frying and vinegar treatment can alter the levels of Syringetin-3-O-glucoside in plants. For instance, vinegar-treated Angelica sinensis exhibited significant changes in Syringetin-3-O-glucoside levels compared to its crude form . This suggests that traditional processing techniques might influence the bioavailability and potential bioactivity of Syringetin-3-O-glucoside in medicinal plants.

Q4: What is the potential of Syringetin-3-O-glucoside in protecting against renal damage?

A4: Research suggests that Syringetin-3-O-glucoside, found in Agathis robusta Bark Extract (ARBE), might contribute to protecting against renal ischemia-reperfusion injury (RIRI) . While the study primarily focused on ARBE's overall effect, Syringetin-3-O-glucoside was identified as one of the most relevant compounds based on its presence and network analysis linking it to RIRI-related molecular targets. Further investigation into the specific mechanisms of action of Syringetin-3-O-glucoside in this context is warranted.

Q5: Can Syringetin-3-O-glucoside be transformed by probiotic bacteria?

A5: Yes, research indicates that certain probiotic bacteria can biotransform Syringetin-3-O-glucoside. A study investigating the impact of probiotic bacteria on lotus seedpod procyanidins found that Streptococcus thermophilus 81 increased the content of Syringetin-3-O-glucoside . This suggests that gut microbiota might play a role in metabolizing and potentially influencing the bioavailability and bioactivity of Syringetin-3-O-glucoside ingested through dietary sources.

Q6: Are there analytical methods to identify and quantify Syringetin-3-O-glucoside in plant materials?

A6: Yes, researchers utilize advanced analytical techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to identify and quantify Syringetin-3-O-glucoside in plant extracts and wines . This technique allows for the separation, detection, and quantification of individual phenolic compounds, including Syringetin-3-O-glucoside, even in complex mixtures.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethylphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2510358.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide](/img/structure/B2510359.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2510361.png)

![(2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole](/img/structure/B2510365.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-(propan-2-yl)-1H-imidazole-4-carboxamide](/img/structure/B2510366.png)

![3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2510369.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)thiophene-2-carboxamide](/img/structure/B2510372.png)